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Hyosgerin

Cat. No.: B1250378
M. Wt: 428.4 g/mol
InChI Key: OPHOIUCADFRJAM-IEBWSBKVSA-N
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Description

Contextualization of Hyosgerin within Specialized Coumarolignan Research

This compound is classified as a coumarinolignan, a distinct subgroup of lignans (B1203133) characterized by the fusion of a coumarin (B35378) moiety with a phenylpropanoid unit. nih.govhawaii.edu These compounds represent a unique area of natural product chemistry due to their hybrid structure, which incorporates features from two different biosynthetic pathways. The study of coumarinolignans is a specialized field that investigates their isolation, structure elucidation, synthesis, and biological properties. hawaii.edu

This compound was first identified as a new, optically active coumarinolignan isolated from the seeds of Hyoscyamus niger L. (henbane), a plant belonging to the Solanaceae family. nih.govresearchgate.net Its discovery contributed to the growing family of coumarinolignans, which at the time of its isolation, included other related compounds such as cleomiscosin A, cleomiscosin B, and venkatasin, which were also found in the same plant source. nih.gov The structural determination of this compound was accomplished through spectroscopic analysis and chemical conversion, which are standard methods in the field of natural product chemistry for characterizing novel compounds. nih.govresearchgate.net

The isolation of this compound alongside known coumarinolignans underscores the chemical diversity within a single plant species and highlights the importance of continued phytochemical investigations even in well-studied medicinal plants. scialert.netresearchgate.net

Historical Trajectories and Early Academic Investigations of Related Compounds

The academic investigation of compounds from Hyoscyamus niger has a long history, primarily focused on its rich content of tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), which have significant pharmacological effects. aipublications.comresearchgate.net However, research into the non-alkaloidal constituents of H. niger seeds is a more recent development. scialert.netacs.org

Early academic work on related compounds laid the groundwork for the eventual discovery of this compound. For instance, the isolation and characterization of other coumarinolignans, such as the cleomiscosins from various plant sources, provided the necessary spectroscopic and chemical knowledge to identify and structurally elucidate new members of this class. nih.govd-nb.inforesearchgate.net The established methodologies for separating and identifying these types of compounds were crucial for the successful isolation of this compound. nih.gov The study that first reported this compound also isolated and characterized three other known coumarinolignans—venkatasin, cleomiscosin A, and cleomiscosin B—from the same source, demonstrating the co-occurrence of these structurally related molecules. nih.gov

Contemporary Significance of this compound in Chemical Biology and Phytochemistry

The contemporary significance of this compound in chemical biology and phytochemistry stems from its novel structure and its potential, as a member of the coumarinolignan class, to exhibit interesting biological activities. While research specifically on the biological effects of this compound is still in its early stages, the broader class of coumarinolignans has been investigated for various properties, including anti-inflammatory and cytotoxic activities. hawaii.edunih.gov

The isolation of this compound has prompted further phytochemical interest in Hyoscyamus niger beyond its well-documented alkaloids. scialert.netresearchgate.net The presence of this compound and other non-alkaloidal secondary metabolites, such as other lignans and flavonoids, contributes to a more comprehensive understanding of the plant's chemical profile and its potential ethnopharmacological uses. scialert.netaipublications.com The study of this compound and its isomers also provides valuable insights into the stereochemistry and biosynthesis of coumarinolignans. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The primary academic inquiry into this compound, as established by its initial discovery, has focused on several key areas:

Isolation and Purification: The initial objective was to isolate this compound in a pure form from the seeds of Hyoscyamus niger. nih.gov

Structure Elucidation: A major goal was to determine the precise chemical structure and stereochemistry of this new compound using spectroscopic methods (like NMR and mass spectrometry) and chemical conversions. nih.govresearchgate.net

Optical Properties: The investigation of its optical activity was a significant aspect of its initial characterization. nih.gov

Comparative Analysis: The research also aimed to compare this compound with other co-isolated coumarinolignans to understand the structural variations within this class of compounds from a single plant source. nih.gov

Future academic inquiry will likely expand to include the total synthesis of this compound, which would confirm its structure and provide a source for further biological testing. Additionally, detailed investigation into its biological activities, such as its potential anti-inflammatory, antioxidant, or cytotoxic effects, is a logical next step in understanding its significance. hawaii.edu

Data Tables

Table 1: Compounds Isolated from Hyoscyamus niger Seeds in the Initial this compound Study

Compound NameClassStatus in the Study
This compoundCoumarinolignanNew Compound
VenkatasinCoumarinolignanKnown Compound
Cleomiscosin ACoumarinolignanKnown Compound
Cleomiscosin BCoumarinolignanKnown Compound

This table is based on the findings reported by Begum et al. (2006). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O9 B1250378 Hyosgerin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-9-oxo-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-3-yl]methyl acetate

InChI

InChI=1S/C22H20O9/c1-11(23)28-10-17-19(12-4-6-14(24)15(8-12)26-2)31-22-20-13(5-7-18(25)30-20)9-16(27-3)21(22)29-17/h4-9,17,19,24H,10H2,1-3H3/t17-,19-/m1/s1

InChI Key

OPHOIUCADFRJAM-IEBWSBKVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](OC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=O)OCC1C(OC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC

Synonyms

hyosgerin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Research Purposes

Botanical Sources and Distribution of Hyosgerin-Producing Organisms

The primary and most well-documented botanical source of this compound is the seed of Hyoscyamus niger, commonly known as henbane or black henbane. jst.go.jpscialert.net H. niger, a member of the Solanaceae (nightshade) family, is widely distributed across Europe and Asia. nih.gov The plant is recognized for its rich and diverse chemical profile, which includes not only tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) but also a variety of non-alkaloidal secondary metabolites. nih.gov

Within the seeds of H. niger, this compound is found alongside other related coumarinolignans such as cleomiscosin A, cleomiscosin B, and venkatasin. jst.go.jp The presence of these compounds highlights the biosynthetic capacity of Hyoscyamus species to produce complex lignans (B1203133). Research has shown that the methanolic extract of H. niger seeds is a rich source of these coumarinolignans, making it the primary material for their isolation. nih.govutq.edu.iq While this compound is a key constituent, other non-alkaloidal compounds, including lignanamides, withanolides, flavonoids, and steroidal glycosides, have also been isolated from the seeds, indicating a complex phytochemical matrix. scialert.net

While Hyoscyamus niger is the definitive source of this compound, the broader class of coumarinolignans has been identified in other plant genera. Phytochemical investigations of the roots of Paullinia pinnata L., a woody climber from the Sapindaceae family found in tropical regions of Africa and South America, have revealed the presence of coumarins and coumarinolignans. wikipedia.orgscispace.commdpi.com

A study focused on the phenolic composition of a root extract from P. pinnata led to the isolation of several known compounds, including the coumarinolignans cleomiscosin A and cleomiscosin B. mdpi.comd-nb.info The isolation of these compounds, which are also found alongside this compound in H. niger, suggests that P. pinnata may possess similar biosynthetic pathways. Although this compound itself has not been explicitly reported from P. pinnata, the presence of its structural isomers makes this genus a point of interest for further phytochemical exploration. mdpi.com The study noted characteristic differences in the 13C NMR signals for the isomers cleomiscosin A and B, a spectroscopic distinction that is also critical in identifying this compound relative to its own isomers like ventakasin. mdpi.comd-nb.info

Advanced Extraction and Chromatographic Isolation Techniques in Natural Product Research

The isolation of this compound and related coumarinolignans from their natural sources is a multi-step process that relies on sophisticated extraction and chromatographic techniques to separate these specific molecules from a complex mixture of plant metabolites.

The initial step in isolating this compound involves extracting the compound from the plant matrix, typically the seeds of Hyoscyamus niger. The choice of solvent is critical for maximizing the yield of the target coumarinolignans while minimizing the co-extraction of undesirable compounds.

Methanol (B129727) has been demonstrated to be an effective solvent for this purpose. nih.govutq.edu.iq Studies have employed successive extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and finally methanol, to fractionate the components. In one such procedure, dried and powdered seeds of H. niger were successively macerated at room temperature with n-hexane, ethyl acetate, and methanol. This sequential process allows for the separation of compounds based on their solubility.

Another approach involves ultrasound-assisted extraction (UAE), which can enhance extraction efficiency. For instance, a method for extracting compounds from H. niger seeds used aqueous 60% methanol in an ultrasonic bath. plantsjournal.com This technique utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of secondary metabolites into the solvent. The parameters for such an extraction are carefully optimized, as detailed in the table below.

Table 1: Example Parameters for Ultrasound-Assisted Extraction from Hyoscyamus niger Seeds plantsjournal.com
ParameterValue/Description
Plant Material10 g of seed material
SolventAqueous 60% Methanol
Extraction Steps (Ultrasonic Bath)1. 50 mL solvent for 60 min
2. 30 mL solvent for 45 min
3. 20 mL solvent for 15 min
Total Extraction Time120 min
Post-Extraction ProcessingCombined extracts brought to 100 mL; methanol removed via vacuum rotary evaporation at 40°C until dryness.

Following crude extraction, the resulting mixture is subjected to various chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of coumarinolignans. mdpi.com Analytical HPLC, often coupled with a Diode-Array Detector (DAD), is used to create a chemical fingerprint of the extract and to quantify the presence of target compounds. scispace.com

For preparative purposes, HPLC is used to isolate individual compounds in sufficient quantities for structural elucidation and bioactivity studies. The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient mobile phase, often consisting of a mixture of water (commonly with a modifier like formic acid) and an organic solvent such as methanol or acetonitrile. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex plant extracts. nih.gov It combines the separation power of LC with the mass analysis capabilities of MS, allowing for the sensitive detection and tentative identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govmdpi.com In the context of this compound research, LC-MS is used to analyze the fractions obtained during purification, confirm the presence of the target compound, and identify co-occurring metabolites. scispace.com The use of high-resolution mass spectrometry (e.g., TOF or Q-TOF) enables the determination of the elemental composition of the molecule, which is a critical step in identifying new natural products. nih.gov

Counter-Current Chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), is a powerful preparative liquid-liquid partition chromatography technique used for separating natural products. Unlike traditional column chromatography, CCC avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample onto the support. This often leads to higher recovery rates and purity of the isolated compounds.

HSCCC has been successfully applied to the isolation of lignans and coumarins from various plant extracts. The method relies on partitioning the components of a mixture between two immiscible liquid phases (the stationary phase and the mobile phase). A suitable two-phase solvent system, typically composed of a mixture like n-hexane-ethyl acetate-methanol-water, is selected to provide an ideal partition coefficient (K) for the target compounds. By using a stepwise elution, multiple compounds can be separated in a single run. For example, HSCCC has been used to isolate four lignans from Justicia procumbens and two coumarins from Edgeworthia chrysantha with purities exceeding 95% as determined by HPLC analysis. The successful application of this technique to similar classes of compounds demonstrates its utility for the preparative-scale isolation of this compound.

High-Resolution Chromatographic Separation Protocols (e.g., HPLC, LC-MS)

Yield Optimization Strategies from Biological Matrices for Research Scale

Optimizing the yield of hyoscyamine from biological sources is a critical objective for research purposes, ensuring a sufficient supply for analytical, pharmacological, and biotechnological studies. Research has primarily focused on enhancing production in plant cell and hairy root cultures, which offer advantages like rapid growth and controlled environments over whole-plant extraction. nih.gov Key strategies revolve around the manipulation of culture conditions, elicitation, precursor feeding, and genetic engineering.

Culture Medium and Condition Optimization

The composition of the culture medium and physical conditions are fundamental to maximizing hyoscyamine yield. Studies on Hyoscyamus niger suspension cultures have shown that modifying medium components can significantly impact alkaloid production. For instance, reducing phosphate (B84403) concentrations to 0.2 mM and omitting auxins like NAA (α-naphthaleneacetic acid) in a modified Linsmaier and Skoog (LS) medium led to a hyoscyamine content of 0.05% dry weight. tandfonline.com Similarly, high aeration rates have been found to increase both cell growth and the content of hyoscyamine and scopolamine. tandfonline.com

The Response Surface Methodology (RSM) has been employed to systematically optimize medium components for elicited Datura stramonium hairy roots. mdpi.comnih.gov This statistical approach identified optimal concentrations of nitrate (B79036) (79.1 mM), calcium (11.4 mM), and sucrose (B13894) (42.9 g/L) that resulted in a 212.7% increase in hyoscyamine levels in elicited cultures compared to controls. mdpi.comnih.gov

Table 1: Effect of Culture Medium Modifications on Hyoscyamine Yield
Plant Species & Culture TypeModification StrategyKey ParametersObserved Outcome on Hyoscyamine YieldReference
Hyoscyamus niger (Suspension Culture)Medium Component AdjustmentPhosphate reduced to 0.2 mM; NAA omittedYield of 0.05% dry weight achieved tandfonline.com
Hyoscyamus niger (Suspension Culture)AerationHigh aerationIncreased content of hyoscyamine and scopolamine tandfonline.com
Datura stramonium (Hairy Roots)Response Surface Methodology (RSM)[NO₃⁻] at 79.1 mM, [Ca²⁺] at 11.4 mM, Sucrose at 42.9 g/L212.7% increase in hyoscyamine level in elicited cultures mdpi.comnih.gov

Elicitation Strategies

Elicitation, the use of biotic or abiotic substances to trigger defense responses and secondary metabolite production, is a highly effective strategy. nih.govmdpi.com Various elicitors have been shown to enhance tropane alkaloid synthesis.

Jasmonic Acid (JA) and its derivatives: Methyl jasmonate (MeJa) and JA are potent elicitors. mdpi.comijbiotech.com In Brugmansia suaveolens hairy roots, elicitation with 2 mM JA for 24 hours improved the hyoscyamine yield 25-fold. ijbiotech.com

Salicylic Acid (SA) and its derivatives: Acetylsalicylic acid (ASA) has also proven effective. In three Datura species, 0.1 mM ASA was the optimal concentration, yielding the highest hyoscyamine levels. nih.gov

Yeast Extract (YE): This biotic elicitor has been found to increase hyoscyamine and scopolamine yields in Atropa belladonna by upregulating the expression of key enzyme genes like PMT and H6H. mdpi.com

Nanoparticles: Novel elicitors such as iron oxide nanoparticles (FeNPs) have been used in Hyoscyamus reticulatus hairy root cultures, resulting in a fivefold increase in hyoscyamine production at a concentration of 900 mg L⁻¹ with a 24-hour exposure. d-nb.info

Chitosan (B1678972): In callus cultures of Hyoscyamus niger, chitosan elicitation at 40 mg/L increased hyoscyamine levels to 25.3 µg/g, a 208% increase compared to the control. researchgate.net

Table 2: Impact of Various Elicitors on Hyoscyamine Production
ElicitorPlant Species & Culture TypeConcentration & DurationReported Increase in HyoscyamineReference
Jasmonic Acid (JA)Brugmansia suaveolens (Hairy Roots)2 mM for 24h25-fold increase ijbiotech.com
Acetylsalicylic Acid (ASA)Datura tatula (Hairy Roots)0.1 mMHighest yield among treatments nih.gov
Iron Oxide Nanoparticles (FeNPs)Hyoscyamus reticulatus (Hairy Roots)900 mg L⁻¹ for 24h~5-fold increase d-nb.info
Chitosan (CHT)Hyoscyamus niger (Callus Culture)40 mg/L208% increase (to 25.3 µg/g) researchgate.net
Yeast Extract (YE)Atropa belladonnaNot specifiedIncreased yield via gene upregulation mdpi.com

Precursor Feeding and Genetic Engineering

Feeding biosynthetic precursors into the culture medium can enhance product yield if the endogenous supply of these precursors is a limiting factor. researchgate.net The biosynthesis of hyoscyamine involves precursors derived from amino acids like ornithine, arginine, and phenylalanine. researchgate.netmdpi.com Studies have shown that feeding precursors such as N-methylputrescine, tropine, phenylalanine, and tropic acid can increase alkaloid formation in Hyoscyamus niger cultures, though the effects can be variable. tandfonline.com In some cases, precursor feeding is most effective when combined with other strategies, such as the use of a surfactant like Tween 20, which may permeabilize cell membranes and facilitate precursor uptake. mdpi.com

Biosynthetic Pathway Elucidation of Hyosgerin

Proposed Precursor Molecules and Early Pathway Intermediates

The biosynthesis of lignans (B1203133) and coumarins originates from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. amu.edu.az For a coumarinolignan like Hyosgerin, the pathway is believed to involve the convergence of two distinct branches: one leading to a coumarin (B35378) moiety and the other to a lignan (B3055560) precursor (a monolignol).

The likely precursor molecules are derived from hydroxycinnamic acids, such as ferulic acid, p-coumaric acid, and sinapic acid. amu.edu.az These molecules are central intermediates in plant secondary metabolism. The formation of the coumarin core typically involves the hydroxylation and subsequent lactonization of a cinnamic acid derivative. The lignan component is formed from the dimerization of monolignols, such as coniferyl alcohol, which are also products of the phenylpropanoid pathway. amu.edu.az

Table 1: Proposed Precursors and Early Intermediates for this compound Biosynthesis

Molecule Type Specific Compound Role in Pathway
Amino Acid Phenylalanine Primary precursor for the phenylpropanoid pathway amu.edu.az
Hydroxycinnamic Acid Ferulic Acid Precursor to both coumarin and monolignol branches amu.edu.az
Monolignol Coniferyl Alcohol Building block for the lignan portion of this compound amu.edu.az

Enzymology of this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound is catalyzed by a series of specific enzymes. The study of these enzymes, their functions, and their regulation is fundamental to understanding the biosynthetic pathway. nih.gov

The biosynthesis of natural products like this compound involves several classes of enzymes. While the specific enzymes for this compound are yet to be fully characterized, based on analogous pathways, the key players would likely include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the various hydroxylation and oxidation steps required to form the coumarin ring and to modify the phenylpropanoid units. Research in Hyoscyamus niger has already identified a cytochrome P450 involved in the biosynthesis of other secondary metabolites, suggesting their importance in this species. jptcp.com

Dehydrogenases: Alcohol dehydrogenases and other dehydrogenases are involved in the interconversion of alcohols, aldehydes, and acids in the monolignol and coumarin pathways. nih.gov

Methyltransferases: These enzymes are responsible for adding methyl groups to hydroxyl moieties, a common modification in natural product biosynthesis that alters solubility and bioactivity.

Dirigent Proteins and Laccases: These proteins are often implicated in the stereospecific coupling of monolignol radicals to form lignans. They guide the formation of specific linkages, which is critical for the defined structure of compounds like this compound.

Table 2: Putative Enzyme Classes in this compound Biosynthesis

Enzyme Class Proposed Function Example from Related Pathways
Cytochrome P450s Ring hydroxylations, oxidations Littorine rearrangement in H. niger jptcp.com
Dehydrogenases Oxidation/reduction of intermediates Retinol to retinaldehyde conversion nih.gov
Methyltransferases Addition of methyl groups Caffeoyl-CoA O-methyltransferase in lignin (B12514952) synthesis

In many microorganisms and some plants, the genes encoding the enzymes for a specific metabolic pathway are located together in the genome in what is known as a biosynthetic gene cluster (BGC). frontiersin.orgnih.govrsc.org The identification of such clusters is a powerful tool for discovering new pathways and understanding their regulation. nih.gov

Modern genomic tools, such as the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline, can be used to scan the genome of an organism like H. niger to predict the locations of BGCs. secondarymetabolites.org Once a candidate BGC for this compound is identified, studies on its gene expression can reveal how the pathway is regulated. For instance, researchers can analyze the expression levels of the biosynthetic genes in different tissues (e.g., roots vs. leaves) or under different environmental conditions (e.g., stress, pathogen attack) to understand when and why the plant produces this compound. The regulation of these genes is often controlled by specific transcription factors, which can also be targets for genetic engineering to enhance production. frontiersin.org

Identification and Characterization of Key Biosynthetic Enzymes

Isotopic Labeling and Metabolic Flux Analysis in Pathway Delineation

To definitively map the biosynthetic pathway, researchers often employ isotopic labeling studies. researchgate.netnih.gov In this technique, the producing organism is fed with a precursor molecule that has been labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govmdpi.comsilantes.com The labeled atoms act as tracers that can be followed as the precursor is converted into downstream intermediates and the final product.

By analyzing the position of the isotopes in the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), the exact sequence of bond formations and rearrangements can be deduced. mdpi.complos.org

This approach can be expanded into a more quantitative method known as Metabolic Flux Analysis (MFA). nih.govwikipedia.orgnih.govmetalyticsbio.com MFA uses the data from isotopic labeling experiments to calculate the rate of flow (flux) of metabolites through the different branches of a metabolic network. plos.org This can identify rate-limiting steps or bottlenecks in the this compound pathway, which are prime targets for metabolic engineering. nih.gov

Table 3: Illustrative Data from a Hypothetical ¹³C Labeling Experiment for this compound

Labeled Precursor Fed Observed Labeled Intermediate Analytical Technique Inferred Pathway Step
[¹³C₆]-Phenylalanine ¹³C-labeled Ferulic Acid LC-MS Confirmation of Phenylalanine as the primary precursor.
[¹³C-methyl]-Methionine ¹³C-methylated this compound NMR Spectroscopy Identification of methylation as a late-stage step.

Genetic Engineering and Synthetic Biology Approaches for Pathway Reconstruction

Once the genes and enzymes of the this compound pathway are identified, genetic engineering and synthetic biology offer powerful strategies for pathway reconstruction and production enhancement. frontiersin.orgosti.govnih.govfrontiersin.org

A key strategy in synthetic biology is the transfer of a biosynthetic pathway from its native organism into a more manageable host, a process known as heterologous expression. diva-portal.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov The genes from H. niger that are responsible for producing this compound could be introduced into a microbial chassis like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). silantes.comnih.gov

These host organisms have several advantages, including rapid growth, well-established genetic tools, and scalability for industrial fermentation. silantes.comfrontiersin.org By expressing the entire sequence of this compound biosynthetic enzymes in yeast, for example, it may be possible to produce the compound from simple sugars, providing a sustainable and scalable alternative to extraction from the plant. nih.gov This approach not only serves as a production platform but also as a powerful tool to verify the function of each enzyme in the pathway. frontiersin.org

Table 4: Potential Heterologous Hosts for this compound Production

Host Organism Advantages Challenges
Escherichia coli Fast growth, low-cost media, extensive genetic tools. silantes.com Lacks post-translational modifications needed for some plant enzymes; proteins may misfold.
Saccharomyces cerevisiae Eukaryotic system (better for plant enzymes), GRAS status, scalable fermentation. nih.govnih.gov Slower growth than E. coli, potential for competing metabolic pathways.

Pathway Engineering for Analog Generation

The engineering of biosynthetic pathways offers a powerful strategy for the production of novel or high-value compounds. While there are no specific reports on the pathway engineering of this compound, research on other lignans provides a clear framework for how this could be achieved. A notable example is the metabolic engineering of lignan biosynthesis in Forsythia cell cultures. oup.comnih.gov

In these studies, researchers successfully manipulated the lignan biosynthetic pathway to alter the profile of produced lignans. nih.gov This was achieved through the downregulation of specific pathway genes using RNA interference (RNAi) and the introduction of genes from other species to create novel products. nih.gov

One key intervention was the downregulation of the pinoresinol (B1678388)/lariciresinol reductase (PLR) gene. nih.gov This enzyme is crucial for the conversion of the precursor pinoresinol into other lignans like matairesinol. By suppressing PLR expression, the metabolic flux was redirected, leading to a significant accumulation of the precursor, pinoresinol, in its glucosylated form. nih.gov

To generate a novel analog not native to Forsythia, a gene from sesame (Sesamum indicum), CYP81Q1, which encodes a cytochrome P450 enzyme, was introduced into the PLR-downregulated cell line. nih.gov This enzyme converts pinoresinol into sesamin, a furofuran-class lignan. The engineered Forsythia cells were able to produce sesamin, demonstrating the feasibility of generating "exogenous" lignans through pathway engineering. nih.gov

This approach highlights a potential strategy for generating analogs of this compound. By identifying the specific enzymes in its currently unelucidated pathway, one could:

Overexpress or downregulate key genes to increase the yield of this compound or its precursors.

Introduce genes from other species that can act on the native precursors to produce novel coumarinolignan analogs.

The table below summarizes the key enzymes and their functions in the generalized lignan and coumarin biosynthetic pathways, which are relevant to the potential production of this compound and its analogs.

Enzyme NameAbbreviationFunction in Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. frontiersin.orgnih.gov
Cinnamic acid 4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgnih.gov
4-Coumarate-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org
Feruloyl-CoA 6'-hydroxylase1F6'H1Involved in the synthesis of the coumarin scopoletin. nih.gov
Pinoresinol/lariciresinol reductasePLRReduces pinoresinol in the pathway leading to other lignans like matairesinol. nih.gov
Cytochrome P450 enzymesCYPsA large family of enzymes involved in various oxidative steps, including the formation of specific lignan and coumarin structures. mdpi.comnih.gov
Dirigent proteinsDIRMediate the stereospecific coupling of monolignols to form lignan backbones. nih.govoup.com

While the specific biosynthetic pathway of this compound remains an area for future research, the established principles of coumarinolignan and lignan biosynthesis provide a solid foundation for its hypothetical pathway. Furthermore, advances in metabolic engineering, as demonstrated in other plant systems, offer a promising toolkit for the future production of novel this compound analogs, which could have significant applications in various fields. The elucidation of the specific genes and enzymes involved in this compound biosynthesis is the critical next step toward this goal.

Pharmacological Mechanism of Action: Preclinical Investigational Models

In Vitro Mechanistic Studies of Hyosgerin

Currently, there is no scientific literature available that details the in vitro mechanistic studies of this compound. The necessary research to determine its pharmacological activity at a molecular level has not been published.

Receptor Binding and Ligand-Target Interactions

There are no available studies on the receptor binding profile of this compound. Information regarding its affinity for specific biological receptors and the nature of its ligand-target interactions is absent from the current body of scientific research.

Enzymatic Modulation and Inhibition Kinetics

Data on the effects of this compound on enzymatic activity is not available. Consequently, its potential as an enzyme modulator and the kinetics of any such inhibition are unknown.

Cellular Signaling Pathway Interrogation

The impact of this compound on cellular signaling pathways has not been a subject of published research. There is no information on whether it activates or inhibits key signaling cascades within cells.

Molecular Docking and Computational Target Prediction

A search of scientific databases reveals no molecular docking or computational studies focused on predicting the biological targets of this compound.

Preclinical In Vivo Model Systems for Mechanistic Assessment

There is a lack of published research on the use of preclinical in vivo models to assess the mechanistic actions of isolated this compound. While studies have been conducted on crude extracts of Hyoscyamus niger seeds, these are not specific to this compound.

Biomarker Discovery and Validation in Preclinical Models

The discovery of specific biomarkers to trace the therapeutic action of this compound is an area requiring further research. Preclinical models are crucial for identifying and validating such biomarkers, which can indicate the physiological and pathological processes influenced by the compound. nih.govcd-genomics.com The development of robust preclinical models, such as 3D cell cultures, can facilitate the discovery of biomarkers associated with the therapeutic effects of natural compounds like this compound. mdpi.com Integrating technologies like electroencephalography (EEG) in preclinical studies can also offer translatable biomarkers for assessing the effects of compounds on the central nervous system. nih.gov Automated digital biomarker discovery pipelines, leveraging artificial intelligence, represent an emerging frontier for identifying novel biomarkers from complex biological data. medrxiv.org

Systemic Effects and Distribution in Animal Models (e.g., ADME for research)

Detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies for this compound are not yet extensively documented in publicly available literature. Such studies are fundamental in preclinical research to understand the pharmacokinetic profile of a compound. tno.nlerbc-group.com These studies typically involve various in vitro and in vivo models to predict how a compound will behave in a biological system. genoskin.comnih.govreprocell.com For instance, the use of ex vivo human intestinal tissue in Ussing chambers is considered a gold standard for studying drug absorption and metabolism, providing data that can be more predictive of human outcomes than some animal models. reprocell.com

Investigation of Specific Pharmacological Activities (e.g., anti-inflammatory, anthelmintic)

Preliminary research has pointed towards potential anti-inflammatory and anthelmintic activities of extracts containing this compound and related compounds.

The methanolic extract of Hyoscyamus niger seeds, which contain this compound, has demonstrated significant analgesic and anti-inflammatory effects in animal models. nih.govscitcentral.com Specifically, the extract was effective in both acute and chronic inflammation models. scitcentral.com While the anti-inflammatory properties of the extract have been noted, the specific contribution of this compound to this activity requires more direct investigation. nih.gov It has been suggested that another compound, cleomiscosin A, may be responsible for the anti-inflammatory effects observed with the extract. nih.gov

Extracts from the roots of Paullinia pinnata, which also contain related coumarinolignans, have shown anthelmintic activity against the model organism Caenorhabditis elegans and other parasitic nematodes. nih.govresearchgate.net The bioactivity-guided fractionation of these extracts pointed towards oligomeric procyanidins as the main active compounds. nih.govresearchgate.net Although this compound itself was not directly tested for this activity in the available studies, the anthelmintic potential of the plant family it is derived from suggests a possible area for future investigation. researchgate.netnih.gov

Elucidation of Molecular Pathways Underlying Observed Activities

The precise molecular pathways through which this compound may exert its pharmacological effects have not been fully elucidated. For the observed anti-inflammatory activity of Hyoscyamus niger extracts, it is hypothesized that the effects may be mediated through mechanisms similar to other anti-inflammatory agents, potentially involving the inhibition of pro-inflammatory cytokines. researchgate.netmdpi.comphytopharmajournal.com For instance, studies on cleomiscosin A, a compound structurally related to this compound, have shown a reduction in the levels of IL-1β and TNFα in models of inflammation. researchgate.net

Regarding the anthelmintic activity seen in extracts containing similar compounds, the mechanism appears to be linked to the specific structure of the procyanidins present. nih.govresearchgate.net The type of linkage between the flavan-3-ol (B1228485) units in these compounds significantly impacts their bioactivity. researchgate.net

Comparative Mechanistic Analysis with Known Standards

In the context of anthelmintic activity, the effects of A-type procyanidins from Paullinia pinnata were compared to the standard anthelmintic drug, levamisole-HCl. nih.gov The mortality rate caused by the A-type procyanidin (B600670) trimer was found to be comparable to that of levamisole-HCl at the tested concentrations. nih.gov

For anti-inflammatory activity, the effects of Hyoscyamus niger extracts have been evaluated in standard carrageenan-induced paw edema and cotton pellet granuloma models, which are common preclinical assays for assessing anti-inflammatory potential. scitcentral.com Further research is needed to directly compare the mechanistic profile of pure this compound with established anti-inflammatory drugs.

Structure Activity Relationship Sar Studies of Hyosgerin and Its Derivatives

Design and Synthesis of Hyosgerin Analogues for SAR Probing

While the direct synthesis of a wide array of this compound analogues has not been extensively documented, the synthesis of related coumarinolignans serves as a valuable proxy for understanding potential SAR. The general approach to creating analogues involves modifying key positions on both the coumarin (B35378) and the phenylpropane moieties.

Research into the synthesis of novel coumarinolignans has identified several key structural modifications that influence biological activity. For instance, the synthesis of hydantoin (B18101) analogues of other complex natural products has been achieved in a few steps, indicating that similar concise synthetic routes could be developed for this compound derivatives. nih.gov The synthesis of various heterocyclic compounds, such as pyrazole (B372694) and xanthene derivatives, often involves multi-step reactions including condensation, cyclization, and substitution, which are methodologies applicable to the modification of the this compound scaffold. nih.govacs.org

In a study on synthetic coumarinolignans (SCLs), researchers synthesized four new compounds and compared their anti-inflammatory activity with the natural coumarinolignan, cleomiscosin A. amu.edu.az The findings from this study highlighted that the presence of dihydroxyl groups on the phenyl ring of the lignan (B3055560) portion is essential for activity. amu.edu.az Furthermore, esterification of the lignan and the presence of a 4-methyl substituent on the coumarin nucleus were found to play a role in enhancing the biological activity. amu.edu.az These findings suggest that similar modifications to the this compound structure could be promising for developing more potent analogues.

The table below summarizes the findings from a study on synthetic coumarinolignans and their inhibitory effects on pro-inflammatory cytokines, which can guide the design of future this compound analogues.

CompoundInhibition of IL-1β (%)Inhibition of TNFα (%)Inhibition of IL-6 (%)
SCL 157.54--
SCL 266.4162.5643.15
SCL 351.48--
SCL 462.46--
Cleomiscosin A (5)---
Data sourced from a study on synthetic coumarinolignans in a lipopolysaccharide-induced mouse endotoxaemia model. amu.edu.az

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. acs.org For the coumarinolignan class of compounds, QSAR studies have been employed to understand the physicochemical properties that govern their biological effects.

A notable QSAR study was conducted on the immunomodulatory activity of natural coumarinolignans, specifically cleomiscosins A, B, and C. jptcp.comjcchems.com This study developed a multiple linear regression model that successfully correlated the in vivo experimental activity with several chemical descriptors. jcchems.com The relationship correlating measure of the QSAR model was found to be high, with an R² value of 0.99, and a predictive accuracy (RCV²) of 96%. jptcp.comresearchgate.net

The QSAR model indicated that the following descriptors have a significant correlation with biological activity:

Dipole moment: A lower dipole moment was negatively correlated with activity. jptcp.comresearchgate.net

Steric energy: A decrease in steric energy was also negatively correlated with activity. jptcp.comresearchgate.net

Amide group count: This descriptor showed a positive correlation. jptcp.comresearchgate.net

Lambda max (UV-visible): This also had a positive correlation. jptcp.comresearchgate.net

Molar refractivity: A decrease in molar refractivity showed a negative correlation. jptcp.comresearchgate.net

These findings suggest that for coumarinolignans, electronic and steric properties are key determinants of their immunomodulatory activity. Although this study was not performed on this compound itself, the results provide a valuable framework for the future design of this compound analogues with potentially enhanced immunomodulatory properties. The application of density functional theory (DFT) has also been highlighted as a significant tool in QSAR studies of coumarin derivatives to analyze reactive sites and predict antioxidant ability. naturalproducts.netresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

In the absence of a known 3D structure of the biological target for this compound, ligand-based drug design (LBDD) would be the primary approach. LBDD relies on the knowledge of molecules that bind to the target of interest. hawaii.edu By analyzing the structural features of known active coumarinolignans, pharmacophore models can be developed to guide the design of new this compound analogues.

Should the biological target of this compound be identified and its 3D structure elucidated, for instance through X-ray crystallography or NMR, structure-based drug design (SBDD) would become a powerful tool. SBDD involves the design of molecules that can fit into the binding site of the target protein. Molecular docking studies, a key component of SBDD, could be used to predict the binding affinity and orientation of this compound and its analogues within the active site. Such studies have been performed on other coumarinolignans like Aquillochin and Grewin against SARS-CoV-2 main protease, demonstrating the feasibility of this approach for the coumarinolignan scaffold. dntb.gov.ua

Conformational Analysis and Stereochemical Impact on Activity

The stereochemistry of coumarinolignans plays a critical role in their biological activity. This compound was isolated as a new optically active coumarinolignan from the seeds of Hyoscyamus niger. amu.edu.az The determination of its absolute stereochemistry is crucial for understanding its interaction with biological targets. The study by Begum et al. (2006) not only identified this compound but also discussed the optical properties and absolute stereochemistry of it and other co-isolated coumarinolignans like venkatasin, cleomiscosin A, and cleomiscosin B. amu.edu.az

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the exact molecular mass of a compound, providing crucial information about its elemental composition researchgate.netctdbase.orgresearchgate.netnasa.govmdpi.com. This precision is vital for confirming the molecular formula of a newly isolated compound like Hyosgerin (C22H20O9) [4 from first search]. HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions researchgate.net.

In the characterization of natural products, HRMS is used to obtain the mass-to-charge ratio (m/z) of the intact molecule and its fragments with high accuracy researchgate.netctdbase.orgresearchgate.netnasa.gov. This exact mass information allows for the calculation of possible elemental formulas, significantly narrowing down the potential structures ctdbase.orgnasa.gov. For complex molecules such as coumarinolignans, HRMS is indispensable for confirming the proposed molecular formula derived from other spectroscopic data. Furthermore, HRMS can be coupled with separation techniques like liquid chromatography (LC-HRMS) to identify and characterize related metabolites or trace compounds within a complex extract researchgate.net. While specific HRMS data for this compound were not detailed in the examined abstracts, its structure elucidation through spectroscopic methods strongly implies the use of HRMS to confirm its molecular formula and potentially analyze fragmentation patterns that support its proposed coumarinolignan structure researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed elucidation of the structure of organic molecules, providing information about the carbon-hydrogen framework and the arrangement of atoms ctdbase.orgnih.govebi.ac.uk. For this compound, NMR spectroscopy played a central role in determining its planar structure and relative stereochemistry researchgate.netnih.govmolaid.comresearchgate.netnii.ac.jp.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial insights into the types of protons and carbons present in the molecule and their chemical environments ctdbase.orgnih.gov. The chemical shifts and coupling constants in ¹H NMR spectra help identify different proton systems, while ¹³C NMR provides information about the carbon skeleton ctdbase.orgnih.gov.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity within the molecule ctdbase.orgplantaedb.comresearchgate.netnih.gov.

Correlation Spectroscopy (COSY) reveals proton-proton couplings through bonds, identifying adjacent protons ctdbase.orgplantaedb.comresearchgate.netnih.gov. This helps in piecing together spin systems within the molecule.

Heteronuclear Single Quantum Correlation (HSQC) (or HMQC) correlates protons with the carbons to which they are directly attached (one-bond correlations) ctdbase.orgplantaedb.comresearchgate.netnih.gov. This is essential for assigning proton and carbon signals to specific positions in the structure.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings) ctdbase.orgplantaedb.comresearchgate.netnih.gov. HMBC is particularly valuable for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of substituents.

The comprehensive analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the full assignment of NMR signals and the determination of the complete planar structure of a complex molecule like this compound ctdbase.org. Studies on coumarinolignans, including this compound and its isomer venkatasin, have utilized these techniques, noting characteristic differences in ¹³C signals that aid in their differentiation mdpi.comd-nb.info.

Advanced NMR Applications (e.g., NOESY for stereochemistry)

Advanced NMR techniques are employed to gain further structural details, particularly regarding stereochemistry and spatial relationships between nuclei. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a key 2D NMR technique used to determine through-space correlations between protons that are in close spatial proximity, regardless of whether they are coupled through bonds ctdbase.orgresearchgate.net.

NOESY correlations provide information about the three-dimensional conformation of the molecule and are critical for assigning relative stereochemistry, especially in molecules with multiple chiral centers like this compound ctdbase.org. By observing NOESY cross-peaks between protons on different parts of the molecule, the relative orientation of these groups in space can be deduced. The study of the optical properties and absolute stereochemistry of this compound indicates that techniques like NOESY would have been essential in establishing its full stereochemical configuration researchgate.netnih.govmolaid.comresearchgate.net.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which combine separation methods with spectroscopic detection, are powerful tools for the analysis of complex mixtures, such as natural product extracts molaid.comresearchgate.netresearchgate.netd-nb.infonih.govresearchgate.netmdpi.com. Liquid Chromatography-NMR (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples.

LC-NMR directly couples a liquid chromatograph to an NMR spectrometer, allowing for the online separation of components in a mixture and immediate acquisition of NMR spectra for the eluted compounds molaid.comresearchgate.netresearchgate.netd-nb.infonih.govresearchgate.netmdpi.comglobalresearchonline.net. This is particularly useful for analyzing unstable or low-concentration compounds that are difficult to isolate in sufficient quantities for traditional NMR analysis mdpi.com. LC-NMR provides detailed structural information for individual components within a complex extract without prior large-scale purification mdpi.com. While specific LC-NMR data for this compound were not provided, this technique is widely applied in natural product research for the characterization of components in crude extracts researchgate.netmdpi.com.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry molaid.comnasa.govd-nb.infonih.govresearchgate.netnih.govresearchgate.netgithub.ionih.gov. It is suitable for volatile and thermally stable compounds d-nb.info. GC separates the components based on their boiling points and interaction with the stationary phase, and the eluting compounds are then analyzed by a mass spectrometer, which provides molecular weight and fragmentation information molaid.comnih.govresearchgate.netnih.gov. GC-MS is widely used for the identification of known compounds and the detection of trace components in complex matrices nih.govgithub.io. Given that this compound is a relatively large coumarinolignan, LC-based hyphenated techniques like LC-NMR or LC-MS would likely be more suitable for its analysis compared to GC-MS, which is typically applied to more volatile compounds d-nb.info.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry mdpi.comnih.govgithub.ionih.govnih.govwikipedia.orgufscar.br. It provides an electron density map from which the positions of atoms can be determined nih.govgithub.io.

Synthetic Strategies and Chemical Derivatization for Research Applications

Total Synthesis Approaches to Hyosgerin

The complete chemical synthesis of this compound, independent of natural precursors, presents a significant challenge due to its complex stereochemistry. While specific total synthesis routes for this compound are not extensively detailed in publicly available literature, general strategies for the synthesis of related coumarinolignans can provide a theoretical framework.

A plausible retrosynthetic analysis would likely involve the disconnection of the coumarin (B35378) and the substituted phenylpropane units. Key steps would probably include:

Formation of the coumarin core: This could be achieved through various established methods such as the Perkin, Pechmann, or Wittig reactions, starting from suitably substituted phenols and carboxylic acid derivatives or α,β-unsaturated esters.

Introduction of the side chain: The phenylpropane unit, containing the chiral centers, would need to be synthesized with high stereocontrol. Asymmetric synthesis techniques, such as chiral auxiliary-guided reactions or asymmetric catalysis, would be crucial.

Lignan (B3055560) coupling: The final key step would be the coupling of the coumarin and the phenylpropane moieties. This could potentially be achieved through oxidative coupling reactions, which are common in the biosynthesis and synthetic preparation of lignans (B1203133).

The development of a total synthesis route is essential for producing this compound in larger quantities than are available from natural extraction and for creating analogues not accessible through semi-synthesis.

Semisynthesis from Natural Precursors

Semisynthesis, which starts from a readily available natural product, offers a more direct route to this compound and its derivatives. Given that this compound is a coumarinolignan, potential precursors for its semisynthesis could be other more abundant lignans or coumarins.

For instance, a precursor like cleomiscosin B, which shares a significant portion of the this compound scaffold, could theoretically be a starting point. molaid.com The synthetic modifications might involve the acetylation of a hydroxyl group to yield this compound, which is also known as cleomiscosin B-9'-acetate. researchgate.net This approach is often more efficient and cost-effective than total synthesis, especially when the precursor is readily available from natural sources.

Precursor CompoundPotential Transformation to this compoundReference
Cleomiscosin BAcetylation of the 9'-hydroxyl group researchgate.net

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For a complex molecule like this compound, enzymes could be employed to achieve specific stereochemical outcomes that are challenging to control through purely chemical methods.

While specific chemoenzymatic routes to this compound are not yet published, one can look at the synthesis of other coumarinolignans for potential strategies. molaid.com For example, enzymes such as lipases could be used for stereoselective acetylation or deacetylation steps. Oxidative enzymes like laccases or peroxidases could also be explored for the key coupling step between the coumarin and phenylpropane units, mimicking the proposed biosynthetic pathway. molaid.com The use of hairy root cultures of plants like Hyoscyamus reticulatus is also being explored for the production of related secondary metabolites, which could be a future source of precursors for chemoenzymatic synthesis. cabidigitallibrary.org

Strategic Derivatization for Pharmacological Probes and SAR Exploration

To investigate the biological activities of this compound and understand its structure-activity relationships (SAR), the synthesis of various derivatives is crucial. These derivatives can serve as pharmacological probes to identify biological targets and elucidate mechanisms of action.

Functional Group Modification for Enhanced Target Interaction

Modifying the functional groups of this compound can provide valuable insights into how it interacts with biological targets. Key functional groups on the this compound molecule that could be targeted for modification include:

The phenolic hydroxyl group

The methoxy (B1213986) groups

The acetate (B1210297) ester

Systematic modification of these groups can help to map the pharmacophore of this compound. For example, converting the phenolic hydroxyl to an ether or an ester could probe the importance of this group as a hydrogen bond donor. Varying the ester group could influence the compound's lipophilicity and susceptibility to hydrolysis by esterases.

Original Functional GroupPotential ModificationRationale for SAR studies
Phenolic -OHEtherification (e.g., -OCH3, -OBn)Probes importance of hydrogen bond donation
Acetate Ester (-OAc)Hydrolysis to -OH, formation of other estersAlters lipophilicity and metabolic stability
Methoxy groups (-OCH3)Demethylation to -OHInvestigates electronic and steric effects

Prodrug Design for Research Tools

Prodrugs are inactive compounds that are converted into the active form in vivo. Designing prodrugs of this compound can be a useful strategy for research applications, for example, to improve its delivery to a specific site of action or to control its release over time.

A common prodrug strategy for compounds with a phenolic hydroxyl group is to create an ester linkage that can be cleaved by endogenous esterases to release the active parent compound. For this compound, the phenolic hydroxyl group could be esterified with various promoieties to alter its physicochemical properties, such as solubility and membrane permeability. This approach allows for a more controlled study of its effects in biological systems.

Potential Research Applications and Theoretical Frameworks

Hyosgerin as a Chemical Probe for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems, such as cell-based assays or organisms. nih.govnih.govthermofisher.kr These tools are essential for validating new molecular targets and clarifying the relationship between a target and a phenotype. nih.govthermofisher.kr To be considered a high-quality chemical probe, a compound must typically exhibit high potency, selectivity, and a demonstrated on-target mechanism of action. nih.gov

Currently, there is no published research that develops or utilizes this compound as a chemical probe. The investigation into its biological activities is not yet advanced enough to have established a specific, high-affinity molecular target suitable for such applications. While natural products and their derivatives often serve as the starting point for developing chemical probes, the scientific community has not yet progressed this compound to this stage. rsc.org Future research would first need to identify a specific protein that this compound binds to with high selectivity and potency before its potential as a chemical probe could be realized.

Theoretical Models of Biological Action and Interaction Networks

Specific theoretical models for the biological action or interaction networks of this compound have not been developed. However, computational studies on the broader class of coumarinolignans, including compounds isolated alongside this compound, provide a framework for how such models could be applied.

Quantitative structure-activity relationship (QSAR) models, for example, have been developed for coumarinolignans like cleomiscosins to predict their immunomodulatory activity. dovepress.comtandfonline.com These theoretical models establish mathematical relationships between the chemical structures of the compounds and their biological effects. tandfonline.com For instance, a QSAR study on cleomiscosin derivatives indicated that properties such as dipole moment, steric energy, and molar refractivity correlate with their biological activity. tandfonline.com

Furthermore, computational methods have been used to investigate the antioxidant properties of cleomiscosins A, B, and C by calculating thermodynamic parameters like bond dissociation enthalpy (BDE) to predict their radical scavenging activity. rsc.org Such theoretical studies help to understand the structure-activity relationship and guide the development of new compounds with enhanced activity. rsc.org Similar in silico models, including molecular docking and molecular dynamics simulations, could theoretically be applied to this compound to predict its potential biological targets and mechanisms of action, such as its ability to inhibit enzymes like butyrylcholinesterase, as has been explored for other coumarinolignans. researchgate.net

Conceptual Frameworks for Natural Product-Derived Bioactive Compounds

This framework generally proceeds through the following stages:

Ethnobotanical Observation and Selection: The process often begins with a plant used in traditional medicine, such as Hyoscyamus niger, which has a long history of use for various ailments. scialert.netdntb.gov.ua

Isolation and Structural Elucidation: The next step involves the extraction and chromatographic separation of chemical constituents from the plant material. scialert.netresearchgate.net Through this process, this compound was isolated from H. niger seeds, and its novel structure was determined using spectroscopic analysis. nih.gov

Biological Activity Screening: Extracts or isolated compounds are then tested for biological activities. The methanolic extract of H. niger seeds, from which this compound is derived, has been scientifically validated to possess anti-inflammatory, analgesic, and antipyretic activities, lending credence to its traditional uses. researchgate.net While broad activities are known for the extract, specific bioactivity studies focused solely on purified this compound are not extensively reported.

Mechanism of Action and Target Identification: Subsequent research aims to determine how the compound works at a molecular level. For coumarinolignans, this has included investigations into their potential for inhibiting reactive oxygen species (ROS) and the NF-κB inflammatory pathway. nih.gov This stage has not been reached for this compound itself.

This systematic process provides a clear pathway from a traditional medicinal plant to the identification of a specific bioactive compound and the future potential for therapeutic development.

Role of this compound in Ethnobotanical Theory and Traditional Medicine Systems

This compound itself has no direct role in ethnobotanical theory or traditional medicine, as it is a compound whose existence was unknown until its scientific discovery in 2006. nih.gov However, its source, Hyoscyamus niger (commonly known as henbane), has a rich and well-documented history in various traditional medicine systems across Europe and Asia. scialert.netdntb.gov.uawikipedia.org

Traditionally, H. niger has been used for its sedative, analgesic, and antispasmodic properties to treat conditions like toothache, rheumatic pain, asthma, stomach cramps, and nervous diseases. scialert.netwikipedia.org In Tibetan medicine, the seeds are used as an anthelmintic and antitumor agent. scialert.net These uses have historically been attributed to the plant's potent tropane (B1204802) alkaloids, namely hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.netwikipedia.org

Methodological Considerations and Ethical Frameworks in Preclinical Research of Hyosgerin

Experimental Design Principles for Rigorous Preclinical Studies

Rigorous preclinical studies are the bedrock of translational research. For a compound like Hyosgerin, which has been identified alongside other bioactive compounds such as cleomiscosin A and B, a well-structured experimental design is crucial to delineate its specific effects. nih.govmedchemexpress.com Key principles include:

Clear Hypothesis and Objectives: Each study must begin with a precise, testable hypothesis. For instance, a study might hypothesize that this compound possesses anti-inflammatory properties, based on the known activities of other coumarinolignans. researchgate.net

Controls: The inclusion of appropriate controls is non-negotiable. This includes negative controls (vehicle-treated groups), positive controls (a known active compound), and sham groups where applicable. This allows researchers to attribute observed effects directly to the test compound.

Randomization and Blinding: To mitigate bias, animals should be randomly assigned to treatment groups. Furthermore, blinding of both the individuals administering the treatment and those assessing the outcomes is essential for objectivity.

Statistical Power: Studies must be designed with sufficient statistical power to detect a meaningful effect if one exists. This involves calculating the appropriate sample size for each group.

Selection and Validation of Preclinical Models

The choice of a preclinical model is contingent on the research question. For natural products derived from plants like Hyoscyamus niger, which have traditional uses in treating various ailments, a range of models may be employed. scialert.netnih.gov

In Vitro Models: Initial screening of this compound's bioactivity, such as its potential cytotoxic effects on cancer cell lines or its antioxidant capacity, would utilize in vitro assays. acs.orgnahrainuniv.edu.iq For example, the cytotoxic effects of related compounds from H. niger have been tested on cell lines like Hep-2, AMN-3, and RD. nahrainuniv.edu.iq

Animal Models of Disease: To investigate therapeutic potential, validated animal models that mimic human diseases are necessary. Given that methanolic extracts of H. niger seeds have shown analgesic, anti-inflammatory, antipyretic, and anticonvulsant activities in animal models, similar models would be appropriate for studying this compound. researchgate.netresearchgate.netnih.gov

Inflammation Models: Carrageenin-induced paw edema and cotton pellet granuloma models are standard for evaluating acute and chronic anti-inflammatory effects. researchgate.net

Analgesia Models: The hot plate test and writhing test can be used to assess central and peripheral analgesic activity. researchgate.net

Pyrexia Models: Yeast-induced pyrexia in rats is a common model for testing antipyretic compounds. researchgate.net

Neurological Models: Given the traditional use of H. niger for neurological conditions and the known effects of its constituent alkaloids, models of Parkinson's disease or seizure induction (e.g., picrotoxin-induced seizures) could be relevant. researchgate.netymerdigital.com

Validation of these models is critical to ensure they accurately reflect the pathophysiology of the human condition being studied.

Ethical Guidelines for Animal Research in Natural Product Studies

All research involving animals must be conducted in accordance with strict ethical guidelines to ensure their welfare.

The 3Rs principle is a cornerstone of ethical animal research:

Replacement: This principle encourages the use of non-animal methods whenever possible. This could include computer modeling, in vitro cell culture studies, or chemical assays. For instance, initial toxicity and efficacy screening of this compound could be performed on cell lines before moving to animal models. nahrainuniv.edu.iq

Reduction: This involves using the minimum number of animals necessary to obtain scientifically valid data. This is achieved through careful experimental design and statistical analysis, as mentioned in section 9.1.

Refinement: This principle focuses on minimizing any pain, suffering, or distress experienced by the animals. This includes using appropriate housing, handling, anesthesia, and analgesia, as well as establishing humane endpoints for the studies. For example, in studies on pain or inflammation, the severity and duration of the noxious stimuli should be minimized. researchgate.net

Before any research involving vertebrate animals can commence, a detailed protocol must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This protocol must provide a comprehensive justification for the use of animals, a detailed description of the experimental procedures, and an assurance that the 3Rs are being implemented. The IACUC is responsible for overseeing all aspects of the institution's animal care and use program, ensuring compliance with national and international regulations.

Adherence to the 3Rs Principle (Replacement, Reduction, Refinement)

Data Integrity, Reproducibility, and Transparency in Preclinical Research

Ensuring the integrity and reproducibility of preclinical findings is paramount for the successful translation of basic research into clinical applications.

Data Integrity: This refers to the accuracy and consistency of data throughout its lifecycle. It involves meticulous record-keeping, secure data storage, and the prevention of unauthorized alterations.

Reproducibility: Preclinical findings for this compound should be reproducible by independent researchers. This requires transparent reporting of all methods, including the source and characterization of the compound, the specific animal strain used, and detailed experimental protocols. The isolation and characterization of this compound, as detailed in chemical and pharmaceutical bulletins, is the first step in ensuring that subsequent researchers are studying the same compound. nih.gov

Transparency: Full transparency in reporting experimental methods and results, including negative or inconclusive findings, is crucial. This allows for a comprehensive evaluation of the evidence and prevents publication bias.

By adhering to these rigorous methodological and ethical standards, the preclinical investigation of this compound can yield high-quality, reliable data, paving the way for a thorough understanding of its potential pharmacological profile.

Future Research Directions and Translational Perspectives for Hyosgerin

Unexplored Biosynthetic Pathways and Enzymatic Discoveries

Research into the biosynthetic pathways of natural products like hyosgerin is a critical area for future investigation. While the structural characterization of this compound has been achieved, the specific enzymatic steps and genetic machinery involved in its synthesis within Hyoscyamus niger remain largely unexplored. Understanding these pathways could pave the way for biotechnological approaches to produce this compound or its analogs more efficiently. Discovering the enzymes responsible for key transformations in the this compound biosynthesis could enable synthetic biology efforts to engineer microbial cell factories for sustainable production. This aligns with the broader trend in natural products research to leverage bioengineering and bioenzymes for accessing complex molecules. researchgate.net

Novel Preclinical Models for Deeper Mechanistic Understanding

To fully understand the potential therapeutic applications of this compound, the development and utilization of novel preclinical models are essential. While some studies have investigated the effects of Hyoscyamus niger extracts in animal models for activities like anti-inflammation, analgesia, and antipyresis, the specific contribution and mechanisms of isolated this compound require more focused investigation. nih.govaipublications.comresearchgate.net Future research should employ a range of in vitro and in vivo models tailored to specific biological activities suggested by this compound's structure and its presence in a plant known for various pharmacological effects. researchgate.netaipublications.com This could include advanced cell culture systems, organ-on-a-chip models, and genetically modified animal models to dissect the molecular targets and signaling pathways modulated by this compound. mdpi.com Such models would provide a deeper mechanistic understanding beyond observational effects seen with crude extracts.

Advanced Computational Approaches in SAR and Target Prediction

Advanced computational approaches, including quantitative structure-activity relationship (QSAR) and target prediction, hold significant promise for accelerating this compound research. cas.orgmdpi.com While some studies have explored SAR for related coumarinolignans to identify structural features crucial for activity, a comprehensive computational analysis specifically for this compound is needed. researchgate.netresearchgate.net Techniques such as molecular docking, molecular dynamics simulations, and machine learning algorithms can be employed to predict potential protein targets of this compound and understand its binding interactions at the molecular level. mdpi.comcas.orgnih.govcd-genomics.com These in silico methods can guide the design of future experiments, prioritize potential therapeutic areas, and inform the synthesis of this compound analogs with improved potency or selectivity. cas.orgmdpi.comdovepress.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies, such as metabolomics and proteomics, can provide a holistic view of the biological effects of this compound. cas.orgthegoodscentscompany.comnih.govresearchgate.netmdpi.comnih.gov Metabolomics can help identify the metabolic changes induced by this compound in biological systems, revealing affected pathways and potential biomarkers of its activity. nih.gov Proteomics can shed light on the proteins that interact with this compound or whose expression levels are altered upon treatment, providing insights into its mechanism of action and potential off-target effects. nih.gov Combining these omics data with other biological information can facilitate a systems biology approach to understand the complex network perturbations caused by this compound. nih.gov This integrated approach can lead to the discovery of novel therapeutic targets and a more comprehensive understanding of this compound's biological profile. cas.orgnih.gov

Emerging Methodologies for Natural Product Investigation

Emerging methodologies in natural product investigation can significantly benefit future this compound research. researchgate.netmdpi.comnih.govnih.gov Advanced separation techniques, such as hyphenated chromatography methods and countercurrent chromatography, can improve the isolation and purification of this compound and other related compounds from complex plant extracts. nih.gov High-resolution spectroscopic techniques, including advanced NMR and mass spectrometry, can provide more detailed structural information and facilitate the identification of minor or novel metabolites. nih.govnih.gov Furthermore, techniques for studying natural products in their native biological context, such as in situ imaging and single-cell analysis, could offer unprecedented insights into the localization and activity of this compound within plant tissues or target cells. nih.gov Genomics-based approaches, including the sequencing of the Hyoscyamus niger genome and transcriptomics, can aid in the identification of genes involved in this compound biosynthesis and regulation. nih.gov

Gaps in Current Knowledge and Opportunities for Collaborative Research

Despite the initial isolation and characterization of this compound, several significant gaps remain in the current knowledge. The detailed biosynthetic pathway and the enzymes involved are not fully elucidated. researchgate.netthegoodscentscompany.commedchemexpress.com The specific molecular targets and comprehensive mechanisms of action of this compound have not been thoroughly investigated using modern preclinical models. mdpi.complantaedb.comctdbase.org Large-scale production methods for this compound are also not well-established, hindering further research and potential translation. These gaps present significant opportunities for collaborative research efforts. jsps.go.jpmath.canih.govuconn.eduhistoricengland.org.uk Interdisciplinary collaborations between botanists, chemists, pharmacologists, computational biologists, and biotechnologists are crucial to address these challenges. Sharing resources, expertise, and data across institutions and international borders can accelerate the pace of discovery and unlock the full potential of this compound as a research subject and potentially as a therapeutic agent. jsps.go.jpmath.canih.govuconn.eduhistoricengland.org.ukyoutube.com

Q & A

Basic Research Questions

Q. What key physicochemical properties of Hyosgerin are critical for evaluating its pharmacological activity?

  • Methodological Answer: Begin with computational tools (e.g., molecular docking) to predict binding affinity, followed by experimental validation using techniques like HPLC for purity assessment (>95%), mass spectrometry for molecular weight confirmation, and solubility studies in biologically relevant solvents (e.g., PBS, DMSO). Differential Scanning Calorimetry (DSC) can determine thermal stability, while logP measurements via shake-flask methods assess lipophilicity .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer: Prioritize cell-based assays (e.g., MTT for cytotoxicity) using physiologically relevant cell lines. Include dose-response curves (e.g., 0.1–100 µM) and positive/negative controls. Validate target engagement via Western blotting or ELISA for downstream protein markers. Ensure replication (n ≥ 3) and statistical power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors .

Q. What are the best practices for synthesizing this compound with high reproducibility?

  • Methodological Answer: Document reaction conditions meticulously (temperature, solvent, catalyst ratios) and characterize intermediates via NMR (¹H/¹³C) and IR spectroscopy. Use column chromatography for purification, and validate batch consistency using High-Resolution Mass Spectrometry (HRMS). Cross-reference synthetic protocols with peer-reviewed literature to identify critical variables (e.g., inert atmosphere requirements) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be systematically resolved?

  • Methodological Answer: Conduct comparative meta-analyses of existing datasets, focusing on variables like cell type, concentration range, and assay duration. Replicate conflicting experiments under standardized conditions. Employ orthogonal validation methods (e.g., CRISPR knockouts for target specificity) and integrate computational models (e.g., network pharmacology) to identify context-dependent interactions .

Q. What strategies optimize experimental design for this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer: Use a crossover study design to minimize inter-subject variability. Employ LC-MS/MS for plasma concentration analysis, ensuring calibration curves cover expected ranges (1–1000 ng/mL). Include tissue distribution assessments (e.g., brain, liver) and metabolite profiling via UPLC-QTOF. Adhere to ARRIVE guidelines for animal studies to enhance reproducibility .

Q. How should researchers address discrepancies in this compound’s reported toxicity thresholds between academic and pre-clinical datasets?

  • Methodological Answer: Perform species-specific toxicity assays (e.g., zebrafish vs. rodent models) to identify interspecies metabolic differences. Analyze batch-to-batch purity variations using advanced chromatographic methods (e.g., UHPLC-PDA). Apply benchmark dose modeling (BMD) to refine NOAEL/LOAEL estimates and validate findings via transcriptomic profiling (RNA-seq) of toxicity pathways .

Q. What computational frameworks are most effective for predicting this compound’s off-target interactions?

  • Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with machine learning models (e.g., DeepChem) to predict binding to secondary targets. Validate predictions using surface plasmon resonance (SPR) or thermal shift assays. Cross-reference results with databases like ChEMBL or PubChem to prioritize high-confidence off-targets .

Methodological Considerations for Data Integrity

Q. What standards ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing in this compound research?

  • Methodological Answer: Deposit raw datasets in repositories like Zenodo or ChemRxiv with DOI assignment. Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions. Adopt open file formats (e.g., .mzML for mass spec data) and provide provenance information (e.g., instrument calibration logs) .

Q. How can researchers mitigate bias in this compound’s efficacy studies?

  • Methodological Answer: Implement double-blinding in animal/human trials and randomize treatment groups. Use stratified sampling for heterogeneous populations. Pre-register study protocols on platforms like ClinicalTrials.gov or OSF to reduce publication bias. Perform sensitivity analyses to assess confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.